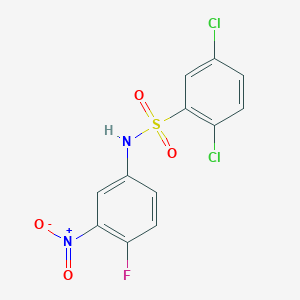

2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

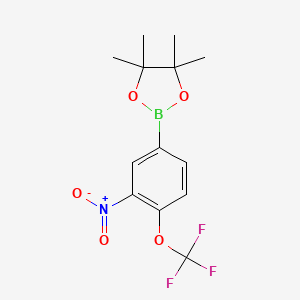

2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H7Cl2FN2O4S . It has an average mass of 365.164 Da and a monoisotopic mass of 363.948761 Da .

Molecular Structure Analysis

The molecular structure of 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide consists of a benzenesulfonamide core with two chlorine atoms at the 2 and 5 positions, a 4-fluoro-3-nitrophenyl group attached to the nitrogen atom of the sulfonamide group .科学的研究の応用

Inhibition of β-catenin Signaling

2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is studied for its potential in inhibiting the Wnt/β-catenin signaling pathway, particularly in hepatocellular carcinoma. Alterations in structure-activity relationships of this compound are explored to identify agents that can effectively hinder this pathway, which is often upregulated in certain cancers (Kril et al., 2015).

Solid-Phase Synthesis

The compound is also utilized in solid-phase synthesis, serving as a key intermediate in various chemical transformations. These transformations often lead to the creation of diverse and privileged scaffolds, indicating the compound's significant role in chemical space mining and drug discovery processes (Fülöpová & Soural, 2015).

Enhanced Peroxidase Activity

In response to heavy metal stress, such as excess cadmium, derivatives of 2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide are observed to enhance peroxidase activity. This indicates potential applications in mitigating environmental stress or toxicological impacts (Huang et al., 2019).

Chemoselective Aromatic Substitution

The compound is involved in novel routes for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, showcasing its role in practical chemoselective aromatic substitution. This method is crucial for the synthesis of intermediates used in the creation of benzimidazoles and quinoxaline derivatives, important compounds in medicinal chemistry (Yu et al., 2022).

特性

IUPAC Name |

2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2FN2O4S/c13-7-1-3-9(14)12(5-7)22(20,21)16-8-2-4-10(15)11(6-8)17(18)19/h1-6,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHBQTKWPFUUPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

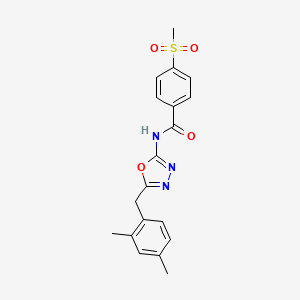

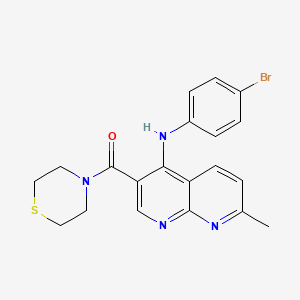

![7-(4-fluorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2452145.png)

![1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2452148.png)

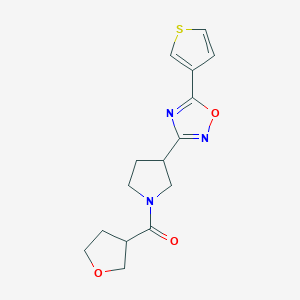

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2452149.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2452159.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2452161.png)

![6-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione](/img/structure/B2452162.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452165.png)